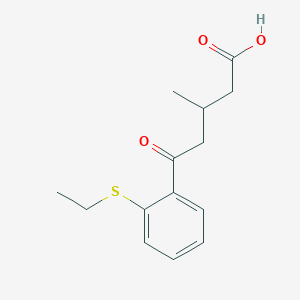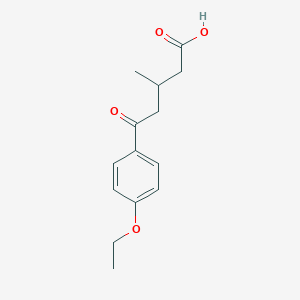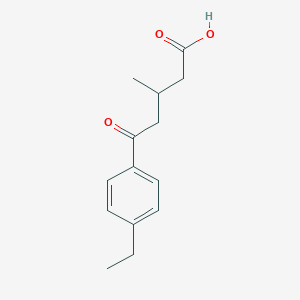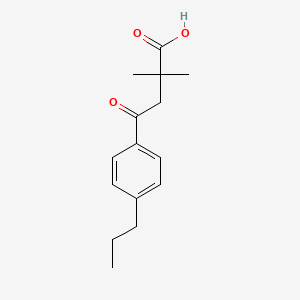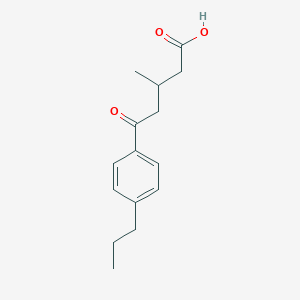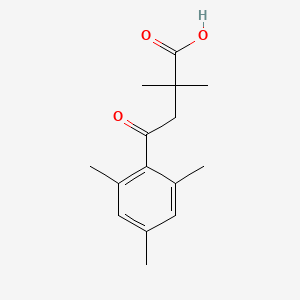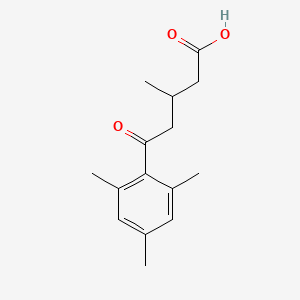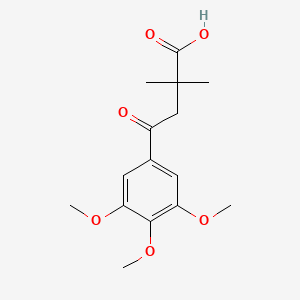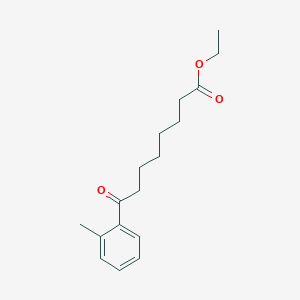
Ethyl 8-(2-methylphenyl)-8-oxooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (for example, ester, ketone, alcohol) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis.Molecular Structure Analysis
The molecular structure of an organic compound is often determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of an organic compound is influenced by its functional groups and molecular structure. Common reactions for a given class of compounds are often known, and experimental studies can reveal how the compound reacts with various reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be measured experimentally and are important for handling and storing the compound.科学的研究の応用
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, a compound related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in chemoenzymatic synthesis studies. It was reduced using immobilized baker's yeast to yield high diastereoselectivity and enantioselectivity products, which are crucial in synthesizing complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).
Cytotoxic Evaluation in Cancer Research
Ethyl diethoxyphosphorylacetate, structurally similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was utilized in synthesizing β-aryl-γ-ethyl-α-methylidene-γ-lactones. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant potential for cancer treatment (Albrecht et al., 2010).
Asymmetric Synthesis
Asymmetric synthesis is another critical application. Ethyl 3-chloro-2-oxooctanoate, closely related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in asymmetric reduction studies. This process is vital for producing chiral compounds, which have broad applications in pharmaceuticals and other industries (Tsuboi, Furutani, & Takeda, 1987).
Reductase-Catalyzed Synthesis
Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was efficiently reduced by a newly identified NADH-dependent carbonyl reductase. This reaction is significant in producing chiral precursors for complex molecule synthesis (Chen et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations have been performed on compounds structurally related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate. These studies help understand molecular structures and properties, essential in designing more efficient and selective compounds (Zarrouk et al., 2014).
Safety And Hazards
The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and physical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound.
将来の方向性
Future research on an organic compound could involve improving its synthesis, studying its reactivity, investigating its mechanism of action, or developing applications based on its properties.
Please note that this is a general overview and the specific details would depend on the particular compound. For “Ethyl 8-(2-methylphenyl)-8-oxooctanoate”, more specific information might be available in scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consult with a chemist or a chemical engineer. They might be able to provide more specific information or suggest appropriate resources.
特性
IUPAC Name |
ethyl 8-(2-methylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXXBOLHGZQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645546 |
Source


|
| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
CAS RN |
898751-42-3 |
Source


|
| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

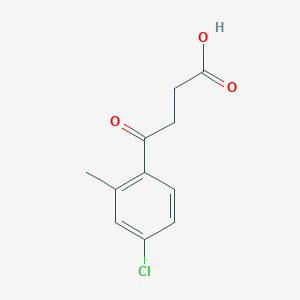
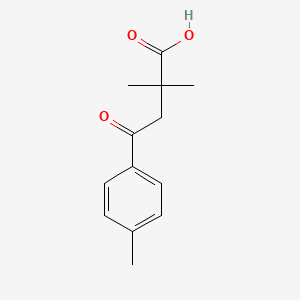
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
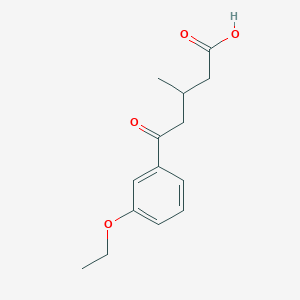
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
